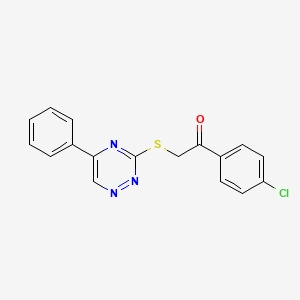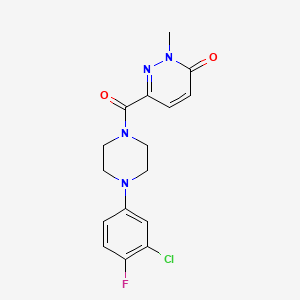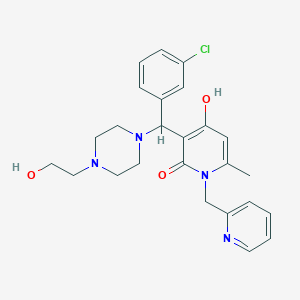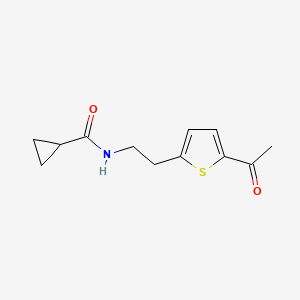
2-(4-(Butylsulfonamido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is used in medicinal chemistry for the design and development of new pharmaceutical compounds. It’s part of a group of interdisciplinary sciences that study the utilization of drugs and their biological effects .
Synthesis of Derivatives
“2-(4-(Butylsulfonamido)phenyl)acetamide” is used in the synthesis of its derivatives such as chalcone, indole, and quinoline. These derivatives have shown promising pharmacological activities .
Analgesic Activity
A series of N-phenylacetamide sulphonamides, which include “2-(4-(Butylsulfonamido)phenyl)acetamide”, have been synthesized and shown to have good analgesic activity. They are comparable or even superior to paracetamol .
Antimicrobial Activity
The compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
Antiproliferative Activity
The same N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives mentioned above have also shown antiproliferative activity. They have been found to be active against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Sensitivity Toward Hg(II) Ions
The compound has been functionalized to the lower rim of the parent thiacalix[4]arene. Its selectivity and sensitivity toward Hg(II) ions have been investigated using photochemical measurements including absorption and emission techniques .
Mécanisme D'action
Target of Action
It is known that sulfonamide derivatives, which include this compound, have a wide spectrum of biological activities . They are often used in the development of new useful derivatives due to their high affinity to multiple receptors .
Mode of Action
Sulfonamide derivatives are known to exhibit antimicrobial and anticancer activities through the inhibition of dihydrofolate reductase (dhfr) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, these compounds can prevent cell growth and proliferation, making them effective against various types of cancer and microbial infections .
Biochemical Pathways
It is known that sulfonamide derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, they can inhibit the tetrahydrofolate synthesis pathway by targeting DHFR, affecting DNA synthesis and cell growth .
Result of Action
It is known that sulfonamide derivatives can inhibit cell growth and proliferation by targeting dhfr, making them effective against various types of cancer and microbial infections .
Propriétés
IUPAC Name |
2-[4-(butylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-8-18(16,17)14-11-6-4-10(5-7-11)9-12(13)15/h4-7,14H,2-3,8-9H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCMNPMPGBSPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Butylsulfonamido)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylcyclopropanecarbonyl)amino]propane-1-sulfonyl fluoride](/img/structure/B2809754.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)



![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)

![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)


![rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2809775.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)